Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate
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Overview
Description
Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is a heterocyclic compound that belongs to the family of pyrrolopyridines. This compound is characterized by its unique structure, which includes a tert-butyl ester group and a pyrrolo[3,2-C]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the pyrrolo[3,2-C]pyridine core. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of enzymes and receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-tert-Butyl 6-methyl 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1,6-dicarboxylate: Similar in structure but with different substitution patterns.
1H-Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with similar core structures but different functional groups.
Uniqueness
Tert-butyl 1-methyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H20N2O2 |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
tert-butyl 1-methyl-6,7-dihydro-4H-pyrrolo[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-8-6-11-10(9-15)5-7-14(11)4/h5,7H,6,8-9H2,1-4H3 |
InChI Key |
SHTDFAVAXADRTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=CN2C |
Origin of Product |
United States |
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